1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound belongs to the purino-pyrimidine dione class, characterized by a bicyclic core (7,8-dihydro-6H-purino[7,8-a]pyrimidine) with substituents at the 1-, 3-, and 9-positions. The molecule features two aromatic methyl groups: a 3-methylphenyl at position 9 and a 2-methylbenzyl group at position 2.
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-8-6-11-19(14-16)27-12-7-13-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-10-5-4-9-17(18)2/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
InChI Key |
WCUBFCIPEVLPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves several steps, including the formation of the pyrimido[1,2-g]purine core and subsequent functionalization with methyl and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism in Benzyl Substituents
A closely related compound, 1-methyl-9-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS: 303972-89-6), differs only in the substitution pattern of the benzyl groups. Here, the 4-methylphenyl substituent at position 9 contrasts with the 3-methylphenyl group in the target compound. Key differences include:
- This may affect binding to biological targets or crystallization behavior .
- Electronic Effects : Para-substituted methyl groups (as in the analog) allow for linear π-π stacking interactions, whereas ortho/meta substitutions may disrupt such interactions, altering solubility or receptor affinity.
Table 1: Substituent Comparison
| Compound | Position 9 Substituent | Position 3 Substituent |
|---|---|---|
| Target Compound | 3-Methylphenyl | 2-Methylbenzyl |
| Analog (CAS: 303972-89-6) | 4-Methylbenzyl | Not specified |
Core Saturation and Functional Group Variations
Compound 13 from , 3.2.5.6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione , highlights critical structural divergences:
- Fluoro and Hydroxymethyl Groups: These polar substituents increase solubility but may introduce metabolic liability (e.g., oxidation sites).
- This could impact binding kinetics or thermal stability.
Crystallographic and Conformational Insights
Tools like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations.
Pharmacological Implications
Key considerations include:
- Lipophilicity : The target compound’s methyl groups may enhance blood-brain barrier penetration compared to polar analogs like Compound 13 .
Biological Activity
The compound 1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 352.44 g/mol
- IUPAC Name : 1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anticancer Activity
Several studies have indicated that purine derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, including HeLa and A375 cells. The mechanism is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study: Inhibition of CDK Activity
A study evaluating the structure-activity relationship (SAR) of related compounds found that modifications to the phenyl groups significantly enhanced CDK inhibition. For instance, compounds with additional methyl groups showed increased potency against CDK2 and CDK9, with IC values as low as 0.36 µM and 1.8 µM, respectively .
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that administration of the compound can lead to improved cognitive function and reduced neuronal apoptosis. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects in various models. It was observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of these cytokines suggests a potential therapeutic application in treating inflammatory diseases.
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Improved cognitive function | |
| Anti-inflammatory | Downregulation of TNF-alpha and IL-6 |
Structure-Activity Relationship (SAR)
| Compound Modification | IC (µM) | Effect on Activity |
|---|---|---|
| Methyl group addition | 0.36 (CDK2) | Increased potency |
| Phenyl substitution | 1.8 (CDK9) | Enhanced selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
